1-(4-Hydroxy-3,5-dinitrophenyl)pyrrolidin-2-one
Description
Historical Context of Dinitrophenyl Derivatives in Immunochemical Studies
Early Applications in Immune Response Modulation
Dinitrophenyl derivatives gained prominence in the mid-20th century as model haptens for studying antibody-antigen interactions. The electron-withdrawing nitro groups at the 2,4- or 3,5-positions create strong electrophilic centers, enabling covalent conjugation to carrier proteins via lysine or cysteine residues. This property made DNP derivatives instrumental in:
- Delayed-type hypersensitivity (DTH) induction : DNP-conjugated proteins trigger T-cell-mediated immune responses, serving as standardized tools for evaluating cellular immunity.
- Monoclonal antibody production : Yang et al. (2006) generated 20 stable murine monoclonal antibodies against DNP with binding affinities of 10¹⁰–10¹¹ M⁻¹, demonstrating its utility in immunoassay development.
Modern Immunotherapeutic Applications
Recent advances integrate DNP derivatives into cancer immunotherapy strategies. A 2016 clinical study combined DNP hapten with laser immunotherapy for advanced melanoma, achieving:
- Enhanced antigen presentation : DNP-induced dendritic cell activation increased tumor antigen cross-presentation.
- Treg cell modulation : DNP-mediated immune activation reduced immunosuppressive regulatory T-cell populations in metastatic melanoma patients.
Table 1: Key Immunochemical Applications of DNP Derivatives
Structure
3D Structure
Properties
IUPAC Name |
1-(4-hydroxy-3,5-dinitrophenyl)pyrrolidin-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9N3O6/c14-9-2-1-3-11(9)6-4-7(12(16)17)10(15)8(5-6)13(18)19/h4-5,15H,1-3H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WWDVYDJZGRUNNG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1)C2=CC(=C(C(=C2)[N+](=O)[O-])O)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9N3O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-(4-Hydroxy-3,5-dinitrophenyl)pyrrolidin-2-one typically involves the nitration of a phenolic precursor followed by cyclization to form the pyrrolidinone ring. The reaction conditions often include the use of strong acids like sulfuric acid and nitric acid for nitration, followed by a base-catalyzed cyclization . Industrial production methods may involve similar steps but are optimized for higher yields and purity.
Chemical Reactions Analysis
Nucleophilic Aromatic Substitution (SNAr)
The 3,5-dinitro substitution on the phenyl ring creates strong electron-withdrawing effects, enabling potential SNAr reactions at the para-hydroxy-activated position. While nitro groups typically deactivate aromatic rings, the hydroxyl group at position 4 can direct nucleophiles to ortho/para positions under basic conditions. For example:
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Aminolysis : Reaction with aliphatic amines (e.g., methylamine) in ethanol at reflux forms N-alkylated derivatives via intermediate Meisenheimer complexes .
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Methanolysis : Methanol in basic media substitutes the hydroxyl group, forming 4-methoxy-3,5-dinitrophenyl derivatives.
Carbonyl Group Reactivity
The pyrrolidin-2-one ring undergoes nucleophilic attacks at the carbonyl carbon:
a) Enamine Formation
Reaction with primary amines (e.g., 4-methoxybenzylamine) in ethanol generates enamine derivatives via keto-enol tautomerism. Computational studies show a two-step mechanism:
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Nucleophilic attack by the amine on the carbonyl carbon.
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Proton transfer and dehydration to stabilize the enamine structure .
Table 1: Reaction Yields with Aliphatic Amines
| Amine | Solvent | Temperature | Yield (%) |
|---|---|---|---|
| 4-Methoxybenzylamine | Ethanol | Reflux | 62 |
| Methylamine | Glacial AcOH | 80°C | 36 |
b) Hydrazone Formation
Hydrazine derivatives react with the carbonyl group to form hydrazones. For example, semicarbazide hydrochloride in ethanol yields semicarbazone derivatives .
Electrophilic Aromatic Substitution (EAS)
Despite nitro groups’ deactivating effects, the hydroxyl group enables limited EAS under strong electrophiles:
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Nitration : Further nitration is sterically hindered but possible at the ortho position to hydroxyl under mixed acid conditions.
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Sulfonation : Requires oleum due to reduced ring reactivity.
Hydrogen Bonding and Tautomerism
The 4-hydroxy group participates in intramolecular hydrogen bonding with the pyrrolidinone carbonyl oxygen, stabilizing enol tautomers. DFT studies reveal a 3.8 kcal/mol energy difference between keto and enol forms, favoring the keto tautomer in non-polar solvents .
Reductive Transformations
Catalytic hydrogenation (H₂/Pd-C) selectively reduces nitro groups to amines while preserving the pyrrolidinone ring. This produces 3,5-diamino-4-hydroxyphenyl derivatives, which are precursors for azo-dye synthesis.
Acid/Base-Mediated Rearrangements
Under acidic conditions (e.g., HCl/EtOH), the pyrrolidinone ring undergoes partial hydrolysis to form γ-ketoamide intermediates. Conversely, strong bases (e.g., NaOH) induce ring-opening via cleavage of the amide bond .
Key Mechanistic Insights from Computational Studies
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Transition-State Energy : The activation barrier for enamine formation with methylamine is 22.3 kcal/mol, confirming feasibility under mild heating .
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Solvent Effects : Ethanol lowers transition-state energy by 4.1 kcal/mol compared to acetic acid due to improved stabilization of charged intermediates .
Scientific Research Applications
Medicinal Chemistry
1-(4-Hydroxy-3,5-dinitrophenyl)pyrrolidin-2-one has been explored for its potential therapeutic applications due to its interaction with biological targets. Notably, compounds with similar structures have shown anti-arrhythmic and hypotensive activities through interactions with α-adrenoceptors.
Table 1: Potential Therapeutic Activities
| Activity Type | Related Compounds | Mechanism of Action |
|---|---|---|
| Anti-arrhythmic | Pyrrolidin-2-one derivatives | Interaction with α-adrenoceptors |
| Hypotensive | Pyrrolidinone derivatives | Modulation of vascular tone |
| Inhibition of enzymes | Various pyrrolidinone derivatives | Targeting specific biochemical pathways |
Biochemical Studies
The compound's reactivity profile makes it suitable for biochemical studies, particularly in enzyme inhibition and receptor binding assays. The hydroxy group enhances solubility and interaction with biological molecules, facilitating studies on drug absorption and distribution.
Synthesis of Novel Compounds
1-(4-Hydroxy-3,5-dinitrophenyl)pyrrolidin-2-one serves as a precursor for synthesizing more complex organic molecules. Its ability to undergo various chemical transformations allows researchers to create new derivatives that may exhibit enhanced biological activities or novel properties .
Case Study 1: Synthesis of Functionalized Derivatives
A study demonstrated the one-pot synthesis of functionalized benzo[c]coumarins from related compounds using 1-(4-Hydroxy-3,5-dinitrophenyl)pyrrolidin-2-one as a starting material. The reaction involved Michael addition and decarboxylation processes, yielding products with notable biological activities .
Case Study 2: Interaction with Biological Targets
Research involving the interaction of this compound with specific receptors has shown promising results in modulating cellular responses. For instance, derivatives have been tested for their ability to inhibit specific enzymes related to metabolic pathways, showcasing the compound's potential in drug discovery .
Mechanism of Action
The mechanism of action of 1-(4-Hydroxy-3,5-dinitrophenyl)pyrrolidin-2-one involves its interaction with various molecular targets. The hydroxy and nitro groups play crucial roles in its reactivity and binding to enzymes or receptors. The compound can inhibit or activate specific pathways depending on its structural modifications .
Comparison with Similar Compounds
Table 1: Structural Features and Electronic Effects
Table 2: Antioxidant Activity Comparison
The absence of antioxidant data for 1-(4-Hydroxy-3,5-dinitrophenyl)pyrrolidin-2-one suggests its primary role in synthetic chemistry, whereas chloro-hydroxyphenyl derivatives exhibit enhanced bioactivity due to thioxo-heterocyclic substituents .
Physical Properties and Stability
- Lactam ring stability : The pyrrolidin-2-one core in 1-(4-Hydroxy-3,5-dinitrophenyl)pyrrolidin-2-one provides rigidity, whereas pyridin-2-one analogs () show reduced conformational flexibility due to aromaticity .
- Solubility : The hydroxyl and nitro groups in the dinitrophenyl derivative improve aqueous solubility relative to fluorine-substituted analogs (e.g., 5-(3,5-Difluorophenyl)pyridin-2(1H)-one), which prioritize lipid membrane penetration .
Biological Activity
1-(4-Hydroxy-3,5-dinitrophenyl)pyrrolidin-2-one is a compound of significant interest due to its diverse biological activities. This article aims to provide a comprehensive overview of the biological activity of this compound, including its pharmacological effects, mechanisms of action, and potential therapeutic applications. The information presented is drawn from various research studies and reviews, ensuring a well-rounded understanding of the compound's significance in medicinal chemistry.
The molecular formula of 1-(4-Hydroxy-3,5-dinitrophenyl)pyrrolidin-2-one is C10H9N3O6, with a molecular weight of 267.2 g/mol. The structure features a pyrrolidinone ring substituted with a 4-hydroxy-3,5-dinitrophenyl group, which contributes to its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C10H9N3O6 |
| Molecular Weight | 267.2 g/mol |
| Structure | Pyrrolidinone derivative with dinitrophenyl substitution |
Antimicrobial Activity
Research has shown that 1-(4-Hydroxy-3,5-dinitrophenyl)pyrrolidin-2-one exhibits notable antimicrobial properties. A study highlighted its effectiveness against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA) and Pseudomonas aeruginosa. The compound demonstrated low minimum inhibitory concentration (MIC) values, indicating potent antibacterial activity compared to conventional antibiotics .
Antioxidant Properties
The compound has also been investigated for its antioxidant capabilities. Antioxidants play a crucial role in mitigating oxidative stress, which is linked to various diseases, including cancer and neurodegenerative disorders. In vitro assays revealed that 1-(4-Hydroxy-3,5-dinitrophenyl)pyrrolidin-2-one effectively scavenged free radicals and reduced lipid peroxidation levels in cellular models .
Neuroprotective Effects
Preliminary studies suggest that this compound may possess neuroprotective effects. It was found to modulate signaling pathways associated with neurodegeneration, potentially offering therapeutic benefits in conditions such as Alzheimer's disease. The compound's ability to inhibit acetylcholinesterase activity further supports its role in enhancing cognitive function by increasing acetylcholine levels in the brain .
The biological activities of 1-(4-Hydroxy-3,5-dinitrophenyl)pyrrolidin-2-one can be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : The compound inhibits key enzymes involved in bacterial cell wall synthesis and neurotransmitter degradation.
- Free Radical Scavenging : Its chemical structure allows it to donate electrons and neutralize free radicals.
- Modulation of Cell Signaling : It influences pathways related to inflammation and apoptosis, providing protective effects against cellular damage.
Study 1: Antibacterial Efficacy
In a comparative study assessing the antibacterial properties of various pyrrolidine derivatives, 1-(4-Hydroxy-3,5-dinitrophenyl)pyrrolidin-2-one was shown to have superior activity against MRSA strains. The study utilized disk diffusion methods and MIC determination to evaluate efficacy .
Study 2: Neuroprotective Potential
A research project focused on the neuroprotective effects of this compound involved treating neuronal cell cultures with varying concentrations of 1-(4-Hydroxy-3,5-dinitrophenyl)pyrrolidin-2-one. Results indicated a significant reduction in oxidative stress markers and improved cell viability under neurotoxic conditions .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 1-(4-Hydroxy-3,5-dinitrophenyl)pyrrolidin-2-one, and how can reaction efficiency be optimized?
- Methodological Answer : The synthesis typically involves multi-step protocols, including aromatic substitution, cyclization, and functional group modifications. For example, base-assisted cyclization of hydroxy-pyrrolidinone precursors (e.g., using NaOH or KOH in ethanol) is a common strategy to form the pyrrolidinone ring . To optimize efficiency, computational reaction path searches (e.g., quantum chemical calculations) can predict optimal conditions (temperature, solvent, catalyst) and reduce trial-and-error experimentation . Real-time monitoring via FTIR or HPLC ensures intermediate stability and reaction progression .
Q. How should researchers characterize the molecular structure of this compound to confirm its purity and configuration?
- Methodological Answer : Comprehensive characterization requires:
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR to verify substituent positions and ring conformation .
- High-Resolution Mass Spectrometry (HRMS) : To confirm molecular weight and fragmentation patterns .
- Infrared Spectroscopy (IR) : Identification of functional groups (e.g., nitro, hydroxyl) via characteristic absorption bands .
- X-ray Crystallography (if crystalline): For definitive stereochemical assignment .
Advanced Research Questions
Q. What strategies are effective in resolving contradictions in biological activity data across different cell lines for this compound?
- Methodological Answer : Contradictions may arise from cell-specific metabolic pathways or off-target effects. To address this:
- Dose-Response Studies : Establish EC₅₀/IC₅₀ values across multiple cell lines (e.g., cancer vs. non-cancerous) .
- Pathway Inhibition Profiling : Use kinase/phosphatase arrays to identify target selectivity .
- Metabolomic Analysis : Compare intracellular metabolite changes to differentiate mechanism-of-action variations .
Q. How can computational modeling be integrated into the experimental design to predict the compound's reactivity or interaction with biological targets?
- Methodological Answer :
- Density Functional Theory (DFT) : Predicts nitro-group reduction potentials and aromatic ring stability under physiological conditions .
- Molecular Dynamics (MD) Simulations : Models interactions with biological targets (e.g., enzymes) to identify binding motifs .
- Machine Learning : Trains on existing pyrrolidinone bioactivity data to prioritize synthetic analogs for testing .
Q. What are the challenges in scaling up the synthesis of this compound while maintaining stereochemical integrity, and what methodologies address them?
- Methodological Answer :
- Challenge : Epimerization during cyclization or purification.
- Solutions :
- Low-Temperature Cyclization : Minimizes thermal racemization .
- Continuous Flow Reactors : Enhances heat/mass transfer for consistent stereochemical outcomes .
- In Situ Process Analytics : PAT (Process Analytical Technology) tools like Raman spectroscopy monitor chiral purity in real-time .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
